

# Lucitanib response correlation copy number variation

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## Compound Focus: Lucitanib

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## Clinical Response Data for Lucitanib

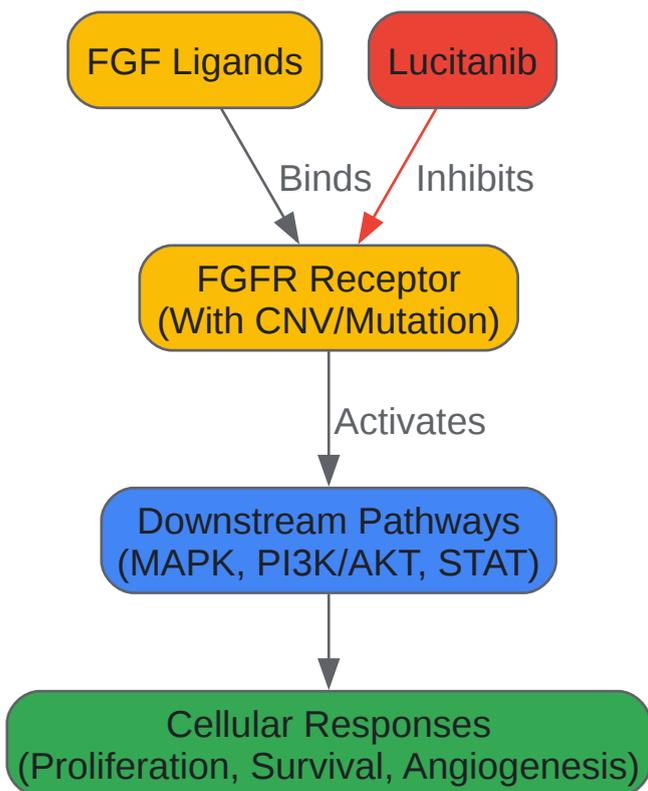
The table below summarizes clinical trial data on the efficacy of **Lucitanib** in populations with specific genetic alterations.

Tumor Type	Genetic Alteration	Study Phase	Objective Response Rate (ORR)	Other Efficacy Data
Advanced Solid Tumors & Breast Cancer [1] [2]	FGF-aberrant (incl. <i>FGFR1</i> amp & 11q13 amp)	Phase I/IIa	30.4% (across FGF-aberrant tumors)	Median PFS: 32.1 weeks
Breast Cancer [1] [2]	FGF-aberrant (incl. <i>FGFR1</i> amp & 11q13 amp)	Phase I/IIa	50% (in FGF-aberrant subgroup)	Median PFS: 40.4 weeks
Breast Cancer (ER+) [3]	<i>FGFR1</i> -amplified and non-amplified	Phase Ib (Combo with Fulvestrant)	16.7% (3 of 18 patients)	Most common Grade $\geq 3$ AEs: Hypertension (78%), Asthenia (22%)

Tumor Type	Genetic Alteration	Study Phase	Objective Response Rate (ORR)	Other Efficacy Data
Metastatic Breast Cancer [2]	<i>FGFR1</i> -amplified	Phase II (FINESSE)	19%	Information on direct comparison with other agents is limited

## FGFR Pathway and **Lucitanib**'s Mechanism

**Lucitanib** is an oral, multi-target tyrosine kinase inhibitor that selectively blocks the tyrosine kinase activity of **VEGFR1-3, FGFR1-3, and PDGFR $\alpha/\beta$**  [1] [4] [2]. Its activity against FGFR is key for tumors driven by FGFR pathway alterations.



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Diagram: Simplified FGFR Signaling Pathway and **Lucitanib** Inhibition. In tumors with FGFR copy number variations (CNVs) like amplifications, the pathway is constitutively active, driving tumor growth. **Lucitanib**

directly targets the receptor to inhibit this signaling cascade [5] [6].

## Experimental Protocols for Identifying Responders

The methodologies below are critical for identifying patients who may benefit from **Lucitanib**.

- **Fluorescence In Situ Hybridization (FISH):** This is a standard technique used in clinical trials to detect gene amplifications like *FGFR1*.
  - **Probes:** Dual-probe FISH assays use probes specific for the *FGFR1* gene locus (8p11) and a control probe for the centromere of chromosome 8 (CEN8).
  - **Scoring Criteria:** Amplification is typically defined as either:
    - An **FGFR1/CEN8 ratio  $\geq 2.0$** , or
    - An **average of  $\geq 6$  FGFR1 signals per tumor cell nucleus** [3].
- **Circulating Tumor DNA (ctDNA) Analysis:** This non-invasive method analyzes cell-free DNA in the blood to identify genomic alterations, including *FGFR* amplifications, and is increasingly used in research and clinical practice [5].
- **Pharmacokinetic (PK) Modeling:** Population PK (PopPK) studies help understand the drug's behavior. One key finding is that **Lucitanib** exhibits **high between-subject pharmacokinetic variability**, which supports the use of a **safety-based dose-titration strategy** to optimize individual patient exposure [1].

## Interpretation of the Evidence for Clinical Development

For researchers and drug development professionals, the data suggests several key points:

- **Promising Activity in FGF-Aberrant Tumors:** **Lucitanib** demonstrates clinically meaningful activity, particularly in breast cancer with *FGFR1* amplification, supporting the premise of targeting FGFR CNVs [1] [2].
- **Efficacy in Non-Amplified Cancers:** Responses in patients without *FGFR1* amplification suggest that **Lucitanib**'s multi-target nature (anti-VEGFR, anti-PDGFR) or other FGF pathway aberrations may also contribute to its efficacy [3].
- **Manageable but Significant Toxicity:** The toxicity profile, dominated by hypertension and proteinuria, is consistent with anti-angiogenic VEGFR inhibition. This requires proactive management but is generally manageable with dose interruptions and reductions [4] [3].

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